4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Overview
Description
ATB-346, also known as otenaproxesul, is a novel nonsteroidal anti-inflammatory drug (NSAID) that releases hydrogen sulfide. It is being developed as a safer non-opioid analgesic for acute pain. This compound is designed to address the gastrointestinal (GI) safety concerns associated with traditional NSAIDs while maintaining their efficacy .
Preparation Methods
ATB-346 is synthesized by attaching a hydrogen sulfide-releasing moiety to a traditional NSAID, specifically naproxen. The synthetic route involves the esterification of 2-(6-methoxynaphthalen-2-yl)propionic acid with 4-thiocarbamoyl phenyl ester . The reaction conditions typically include the use of a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process . Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
ATB-346 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the hydrogen sulfide-releasing moiety, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ATB-346 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying hydrogen sulfide-releasing drugs and their chemical properties.
Mechanism of Action
ATB-346 exerts its effects through a combination of cyclooxygenase (COX) inhibition and hydrogen sulfide release. The compound inhibits COX activity, reducing the production of pro-inflammatory prostaglandins. Additionally, the release of hydrogen sulfide provides gastroprotective effects and enhances the compound’s anti-inflammatory properties . The molecular targets involved include COX enzymes and pathways associated with inflammation and cell survival, such as NF-κB and Akt signaling .
Comparison with Similar Compounds
ATB-346 is unique compared to other NSAIDs due to its hydrogen sulfide-releasing capability. Similar compounds include:
Naproxen: The parent compound of ATB-346, which lacks the hydrogen sulfide-releasing moiety and has higher GI toxicity.
Celecoxib: Another NSAID with improved GI safety but associated with cardiovascular risks.
Other hydrogen sulfide-releasing NSAIDs: These compounds share the hydrogen sulfide-releasing property but differ in their specific chemical structures and therapeutic applications.
ATB-346 stands out due to its combination of COX inhibition and hydrogen sulfide release, offering a promising alternative to existing therapies for conditions like acute pain and inflammation .
Properties
IUPAC Name |
(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNMAPLPQYQJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336751 | |
Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226895-20-0 | |
Record name | ATB-346 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATB-346 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENAPROXESUL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.